REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][OH:9].C(=O)(O)[O-].[Na+].Cl[C:16]([O:18][CH3:19])=[O:17]>C(Cl)Cl>[OH:9][N:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1])[C:16](=[O:17])[O:18][CH3:19] |f:1.2|
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Name
|
|
Quantity
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16.1 g
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Type
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reactant
|
Smiles
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CC1=C(C=CC=C1)NO
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Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Name
|
|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
13.1 g
|
Type
|
reactant
|
Smiles
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ClC(=O)OC
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Type
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CUSTOM
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Details
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To a 250 ml 3-neck RBF, stirring under nitrogen atmosphere
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
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Details
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The reaction mixture was stirred at 0° C. for 30 min.
|
Duration
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30 min
|
Type
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ADDITION
|
Details
|
the addition
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Name
|
|
Type
|
|
Smiles
|
ON(C(OC)=O)C1=C(C=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |